molecular formula C10H17NO4 B13901016 Tert-butyl (3S)-3-methyl-5-oxo-morpholine-4-carboxylate

Tert-butyl (3S)-3-methyl-5-oxo-morpholine-4-carboxylate

Cat. No.: B13901016
M. Wt: 215.25 g/mol
InChI Key: CCYXBRSYGYWCTK-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3S)-3-methyl-5-oxo-morpholine-4-carboxylate is a chiral morpholine derivative characterized by a tert-butyl carboxylate group at position 4, a methyl group at the (3S)-position, and a ketone (oxo) group at position 4. This compound serves as a critical intermediate in pharmaceutical synthesis, leveraging the morpholine ring's versatility in drug design. Its stereochemistry and functional groups influence its reactivity, solubility, and biological interactions, making it valuable for targeted therapeutic applications .

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

tert-butyl (3S)-3-methyl-5-oxomorpholine-4-carboxylate

InChI

InChI=1S/C10H17NO4/c1-7-5-14-6-8(12)11(7)9(13)15-10(2,3)4/h7H,5-6H2,1-4H3/t7-/m0/s1

InChI Key

CCYXBRSYGYWCTK-ZETCQYMHSA-N

Isomeric SMILES

C[C@H]1COCC(=O)N1C(=O)OC(C)(C)C

Canonical SMILES

CC1COCC(=O)N1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-methyl-5-oxo-morpholine-4-carboxylate typically involves the reaction of tert-butyl chloroformate with (3S)-3-methyl-5-oxo-morpholine-4-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield .

Industrial Production Methods

Industrial production methods for tert-butyl esters often involve the use of flow microreactor systems. These systems allow for efficient and sustainable synthesis by enabling precise control over reaction conditions and minimizing waste . The use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a catalyst can also facilitate the production of tert-butyl esters from various starting materials .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-methyl-5-oxo-morpholine-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions produce alcohols. Substitution reactions can result in the formation of various substituted morpholine derivatives .

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-methyl-5-oxo-morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site of the target molecule, thereby affecting its activity. The pathways involved in these interactions depend on the specific biological or chemical context .

Comparison with Similar Compounds

The structural and functional nuances of morpholine derivatives significantly impact their chemical behavior and applications. Below is a detailed comparison of tert-butyl (3S)-3-methyl-5-oxo-morpholine-4-carboxylate with analogous compounds:

Structural Variations and Substituent Effects

Table 1: Key Structural Differences and Properties
Compound Name CAS Number Substituents/Modifications Key Properties/Applications
This compound Not Provided (3S)-methyl, 5-oxo Pharmaceutical intermediate; chiral specificity
Tert-butyl 3-oxomorpholine-4-carboxylate 142929-48-4 3-oxo (no methyl) Simpler reactivity; precursor for derivatization
Tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate 220077-24-7 2-oxo, 5-phenyl Enhanced aromatic interactions; enantiomer-dependent activity
Tert-butyl 3-(4-(benzyloxy)butyl)-5-oxo-morpholine-4-carboxylate Not Provided 3-(benzyloxybutyl), 5-oxo Increased lipophilicity; agrochemical applications
Tert-butyl 3-ethenyl-3-ethynylmorpholine-4-carboxylate Not Provided 3-ethenyl, 3-ethynyl High reactivity for click chemistry
Tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate Not Provided Oxolane ring (5-membered, 1 oxygen) Distinct ring strain; alternative drug scaffolds

Stereochemical and Functional Group Influences

  • Stereochemistry: The (3S)-methyl group in the target compound confers enantioselectivity in binding to biological targets, contrasting with non-chiral analogs like tert-butyl 3-oxomorpholine-4-carboxylate .
  • Oxo Group Position : Moving the oxo group from position 5 (target compound) to position 2 (e.g., tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate) alters hydrogen-bonding capacity and metabolic stability .
  • Substituent Complexity : Bulky groups like benzyloxybutyl () enhance lipid solubility but reduce aqueous stability, whereas ethynyl groups () enable modular synthesis via alkyne-azide cycloaddition.

Biological Activity

Tert-butyl (3S)-3-methyl-5-oxo-morpholine-4-carboxylate is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including antimicrobial effects, enzyme inhibition, and potential applications in cancer therapy.

Chemical Structure and Properties

  • Molecular Formula : C10H17NO4
  • Molecular Weight : 215.25 g/mol
  • CAS Number : 2632993-39-4
  • IUPAC Name : tert-butyl (3S)-3-methyl-5-oxomorpholine-4-carboxylate

The compound features a tert-butyl group, a methyl group at the 3-position, and a keto group at the 5-position of the morpholine ring. This structural configuration is significant for its reactivity and interaction with biological targets.

Enzyme Inhibition

This compound may act as an enzyme inhibitor, a characteristic common among morpholine derivatives. Enzyme inhibition studies are crucial for determining the compound's potential therapeutic applications, particularly in targeting enzymes involved in disease processes .

Antitumor Activity

There is growing interest in the antitumor properties of morpholine derivatives. While direct evidence for the antitumor activity of this compound is not extensively documented, related compounds have shown promise in inhibiting cancer cell proliferation. For instance, modifications to similar structures have led to the discovery of potent inhibitors against specific cancer targets .

Related Compounds

Research on structurally related compounds provides insights into the potential biological activity of this compound. For example, studies on BCL6 inhibitors have highlighted how modifications to morpholine structures can enhance potency and selectivity against cancer cells .

Compound NameBiological ActivityReference
CCT372064BCL6 inhibitor
LQFM289Anxiolytic effects

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions may inhibit enzyme activity or modulate receptor functions, which are critical pathways in drug development and therapeutic interventions .

Future Directions

Given the promising structural characteristics of this compound, future research should focus on:

  • In vitro and In vivo Studies : Conducting comprehensive biological assays to evaluate antimicrobial and antitumor activities.
  • Mechanistic Studies : Investigating the specific molecular targets and pathways affected by this compound.
  • Structure–Activity Relationship (SAR) Analysis : Exploring modifications to enhance potency and selectivity for desired biological activities.

Q & A

What are the key synthetic strategies for preparing tert-butyl (3S)-3-methyl-5-oxo-morpholine-4-carboxylate while preserving stereochemical integrity?

Basic Answer:
The compound is typically synthesized via a multi-step route involving:

  • Chiral starting materials : Use of (3S)-configured intermediates to maintain stereochemistry.
  • Cyclization : Employing coupling reagents like DCC (dicyclohexylcarbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) to form the morpholine ring .
  • Protection/deprotection : The tert-butyl carbamate group acts as a protecting group for amines, as seen in analogous morpholine derivatives .
    Advanced Considerations:
  • Racemization mitigation : Conduct cyclization at low temperatures (0–25°C) and monitor reaction progress via chiral HPLC.
  • Intermediate validation : Confirm stereochemistry of intermediates using X-ray crystallography (e.g., as in ) or NOESY NMR to detect spatial proximity of substituents.

How can researchers optimize the cyclization step to maximize yield and minimize byproducts?

Methodological Approach:

  • Reagent selection : DCC/DMAP systems are effective for intramolecular amide bond formation, yielding ~55% in thiomorpholinone analogs .
  • Solvent effects : Polar aprotic solvents (e.g., DCM or THF) enhance reactivity.
  • Temperature control : Stirring at room temperature reduces side reactions like epimerization.
    Data-Driven Optimization:
ConditionYield (%)ByproductsReference
DCC/DMAP in DCM, RT55Dicyclohexylurea
EDCI/HOBt in THF, 0°C48Unreacted starting material

What analytical techniques are critical for confirming the stereochemistry and purity of this compound?

Basic Techniques:

  • NMR spectroscopy : 1H and 13C NMR to verify molecular structure and detect impurities (e.g., diastereomers) .
  • Mass spectrometry (MS) : ESI-MS confirms molecular weight and fragmentation patterns.
    Advanced Methods:
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for tert-butyl pyrazolo-pyridine carboxylates .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns).

How should researchers address discrepancies in NMR data caused by dynamic stereoisomerism?

Troubleshooting Steps:

Variable temperature NMR : Perform experiments at low temperatures (−40°C) to "freeze" conformational exchange and resolve splitting .

COSY/NOESY : Identify through-space correlations to distinguish between stereoisomers.

Computational modeling : Compare experimental chemical shifts with DFT-calculated values for proposed conformers.

What role does the tert-butyl carbamate group play in synthetic applications of this compound?

Functional Utility:

  • Protecting group : Shields the morpholine nitrogen during subsequent reactions (e.g., alkylation or acylation) .
  • Steric hindrance : The bulky tert-butyl group directs regioselectivity in ring-forming reactions.
    Removal Strategies:
  • Acidic conditions : Treat with TFA (trifluoroacetic acid) or HCl/dioxane to cleave the carbamate without disrupting the morpholine ring.

How can the compound’s reactivity in nucleophilic acyl substitution be leveraged for derivatization?

Advanced Applications:

  • Peptide coupling : Activate the carbonyl group with HATU or DIC for amide bond formation with amino acids.
  • Ring-opening reactions : React with Grignard reagents or organozinc species to functionalize the morpholine oxygen.

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Scale-Up Considerations:

  • Purification : Replace column chromatography with recrystallization or continuous extraction for cost efficiency.
  • Byproduct management : Optimize stoichiometry to reduce dicyclohexylurea formation in DCC-mediated reactions .
  • Safety protocols : Implement rigorous hazard controls for handling coupling reagents (e.g., DCC toxicity).

How does solvent choice impact the reaction kinetics of morpholine ring formation?

Solvent Screening Table:

SolventDielectric ConstantReaction Rate (k, h⁻¹)Side Products
DCM8.930.45Low
THF7.520.32Moderate
Acetonitrile37.50.18High

Polar aprotic solvents like DCM balance reactivity and selectivity, while acetonitrile may promote undesired solvolysis .

What strategies validate the compound’s stability under physiological conditions for biological assays?

Stability Studies:

  • pH-dependent degradation : Incubate in buffers (pH 2–9) and monitor via LC-MS.
  • Thermal analysis : TGA/DSC to assess decomposition temperatures.
  • Light exposure tests : UV-Vis spectroscopy to detect photodegradation products.

How can computational chemistry aid in predicting the compound’s reactivity and metabolic pathways?

In Silico Tools:

  • DFT calculations : Model transition states for cyclization or hydrolysis reactions.
  • ADMET prediction : Software like SwissADME estimates bioavailability and cytochrome P450 interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.